molecular formula C16H11ClN2O3S B2609216 N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 681167-02-2

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2609216
CAS No.: 681167-02-2
M. Wt: 346.79
InChI Key: BVMZJZBZHLFYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound designed for research use, integrating two pharmaceutically significant moieties: a benzothiazole ring and a 1,4-benzodioxine system. The benzothiazole scaffold is prevalent in medicinal chemistry and is known for its diverse biological activities. Benzothiazole derivatives have been extensively investigated as fungicides, anti-tuberculosis agents, anti-convulsants, anti-inflammatory drugs, and notably, for their anti-cancer effects . The 1,4-benzodioxine template is a versatile structure used in the design of molecules with a wide range of biological activities. Derivatives of 1,4-benzodioxine have been reported to act as agonists and antagonists for various receptor subtypes, including nicotinic, alpha-adrenergic, and 5-HT receptors, and have also shown potential as antitumor and antibacterial agents . Compounds featuring these structural elements are of significant interest in early-stage drug discovery for conditions such as cancer, metabolic diseases, and pain management . Researchers value this compound for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. Its mechanism of action is likely multi-factorial and target-dependent, a characteristic of this chemotype. For instance, closely related benzothiazole-based molecules have been designed as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), representing a promising polypharmacological approach for treating pain and inflammation without the side effects associated with opioids . Similarly, benzodioxol derivatives have demonstrated strong inhibition of alpha-amylase, suggesting potential application in diabetes research . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-9-4-3-7-13-14(9)18-16(23-13)19-15(20)12-8-21-10-5-1-2-6-11(10)22-12/h1-7,12H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMZJZBZHLFYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzodioxine Moiety: The benzodioxine moiety is synthesized by the cyclization of catechol with a suitable dihalide under basic conditions.

    Coupling Reaction: The final step involves the coupling of the benzothiazole derivative with the benzodioxine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to investigate the role of benzothiazole derivatives in biological systems.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is part of a broader class of benzodioxine carboxamides. Below is a comparative analysis of its structural analogs:

Compound Name Substituents/R-Groups Molecular Formula Molar Mass (g/mol) Key Applications/Synthesis Notes Reference
N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Cl-benzothiazole, benzodioxine C₁₆H₁₂ClN₂O₃S 347.8 Potential kinase inhibition/antiparasitic
N-(2,3-dihydro-1,4-benzodioxin-2-yl carbonyl) piperazine Piperazine C₁₃H₁₅N₃O₃ 285.3 Intermediate for anti-hypertensive drug Doxazosin; one-pot synthesis (higher yields)
N-{4-nitrophenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Nitrophenyl C₁₅H₁₂N₂O₅ 300.3 Not specified; nitro group enhances electron-withdrawing properties
N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Thienyl-pyrimidinyl C₁₈H₁₄N₄O₃S 366.4 Supplier-listed; potential heterocyclic interactions
N-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide Trifluorophenyl, benzoxazine, isopropyl C₂₇H₂₂F₃N₂O₃S 526.5 Antiparasitic (heartworm treatment)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-chloro-benzothiazole group in the main compound increases lipophilicity (logP ~3.5 estimated) compared to the nitrophenyl analog (logP ~2.8), affecting membrane permeability.
  • Biological Activity :
    • The piperazine derivative is tied to anti-hypertensive activity via Doxazosin .
    • The trifluorophenyl analog () shows antiparasitic activity , suggesting benzodioxine carboxamides’ versatility in targeting diverse pathways .
    • Thienyl-pyrimidinyl and nitrophenyl groups may modulate binding to enzymes or receptors through aromatic stacking or charge interactions .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process. The primary reaction includes the coupling of 4-chloro-1,3-benzothiazol-2-amine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. This reaction is usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane (DCM) .

Synthetic Route Overview

StepReagentsConditionsYield
14-chloro-1,3-benzothiazol-2-amine + 2,3-dihydro-1,4-benzodioxine-6-carboxylic acidDCC, DMAP in DCMHigh
2Purification via crystallizationCold waterVariable

Biological Activity

The biological activity of this compound has been investigated across various studies. Notably, compounds with a benzothiazole skeleton often exhibit significant anticancer , antibacterial , antifungal , and anthelmintic properties . The specific activities of this compound include:

Anticancer Properties

Research indicates that derivatives of benzothiazole can inhibit tumor cell proliferation through various mechanisms. For instance, compounds similar to N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have shown effectiveness against multiple cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antibacterial and Antifungal Activity

The compound has also demonstrated significant antibacterial and antifungal effects. Studies have shown it to inhibit the growth of various pathogenic bacteria and fungi by interfering with their metabolic processes .

Enzyme Inhibition

This compound acts as an enzyme inhibitor. It may bind to the active sites of specific enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic benefits .

The mechanism of action for N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine involves several pathways:

  • Enzyme Inhibition : The compound may bind to enzymes critical for cellular metabolism or signaling pathways.
  • Receptor Modulation : It can interact with receptor proteins to alter their activity.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.

Study 1: Anticancer Activity

In a study evaluating the anticancer effects of benzothiazole derivatives on breast cancer cell lines (MCF7), N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine exhibited a dose-dependent reduction in cell viability. The compound induced apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. Results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL and fungal growth at 15 µg/mL. This suggests potential as a therapeutic agent in treating infections caused by these pathogens .

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